Cas no 881415-49-2 (Benzoic acid, 3-methoxy-2-methyl-6-nitro-)

881415-49-2 structure
Product name:Benzoic acid, 3-methoxy-2-methyl-6-nitro-
Benzoic acid, 3-methoxy-2-methyl-6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 3-methoxy-2-methyl-6-nitro-
- 881415-49-2
- 3-methoxy-2-methyl-6-nitrobenzoic acid
- SCHEMBL1448299
- 3-Methoxy-2-methyl-6-nitro-benzoic acid
- DB-411158
- QDIWZWURJYJOCF-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C9H9NO5/c1-5-7(15-2)4-3-6(10(13)14)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
- InChI Key: QDIWZWURJYJOCF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 211.04807239Da
- Monoisotopic Mass: 211.04807239Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 92.4Ų
Benzoic acid, 3-methoxy-2-methyl-6-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7540828-10.0g |
3-methoxy-2-methyl-6-nitrobenzoic acid |
881415-49-2 | 10.0g |
$2980.0 | 2022-12-08 | ||
Enamine | EN300-7540828-1.0g |
3-methoxy-2-methyl-6-nitrobenzoic acid |
881415-49-2 | 1.0g |
$903.0 | 2022-12-08 | ||
Enamine | EN300-7540828-2.5g |
3-methoxy-2-methyl-6-nitrobenzoic acid |
881415-49-2 | 2.5g |
$1871.0 | 2022-12-08 | ||
Enamine | EN300-7540828-5.0g |
3-methoxy-2-methyl-6-nitrobenzoic acid |
881415-49-2 | 5.0g |
$2369.0 | 2022-12-08 |
Benzoic acid, 3-methoxy-2-methyl-6-nitro- Related Literature
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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